3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine

Medicinal Chemistry Parallel Synthesis Cross-Coupling Chemistry

The compound 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine (CAS 1260666-54-3, MW 217.07 g/mol, C₆H₉BrN₄) belongs to the triazolodiazepine class, featuring a saturated seven-membered diazepine ring fused to a 1,2,4-triazole moiety with a bromine atom at the 3-position. This scaffold is recognized in medicinal chemistry for its bioisosteric relationship to amide bonds and its capacity to engage bromodomain, kinase, and G protein-coupled receptor targets.

Molecular Formula C6H9BrN4
Molecular Weight 217.07 g/mol
CAS No. 1260666-54-3
Cat. No. B14169286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine
CAS1260666-54-3
Molecular FormulaC6H9BrN4
Molecular Weight217.07 g/mol
Structural Identifiers
SMILESC1CNCC2=NN=C(N2C1)Br
InChIInChI=1S/C6H9BrN4/c7-6-10-9-5-4-8-2-1-3-11(5)6/h8H,1-4H2
InChIKeyZTOPKKFPJUDPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine – Structural and Pharmacophoric Baseline for Procurement Decisions


The compound 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine (CAS 1260666-54-3, MW 217.07 g/mol, C₆H₉BrN₄) belongs to the triazolodiazepine class, featuring a saturated seven-membered diazepine ring fused to a 1,2,4-triazole moiety with a bromine atom at the 3-position . This scaffold is recognized in medicinal chemistry for its bioisosteric relationship to amide bonds and its capacity to engage bromodomain, kinase, and G protein-coupled receptor targets [1]. The bromine substituent confers distinct synthetic versatility, enabling late-stage diversification via cross-coupling chemistry that is not available to the 3-unsubstituted, 3-methyl, or 3-trifluoromethyl analogs .

Why 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine Cannot Be Replaced by Unsubstituted or Alternative 3-Substituted Analogs


Generic substitution within the tetrahydrotriazolodiazepine series is confounded by the divergent physicochemical and reactivity profiles introduced at the C3 position. While the 3-unsubstituted parent (CAS 933721-41-6) and 3-methyl analog share the core scaffold, they lack both the electrophilic reactivity for palladium-catalyzed cross-coupling and the enhanced lipophilicity (predicted LogP ~2.1 for 3-Br vs. estimated <1 for 3-H) that governs membrane permeability and target engagement . The 3-trifluoromethyl congener introduces electron-withdrawing character but cannot serve as a functional handle for further diversification, making the 3-bromo derivative uniquely positioned as a versatile intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration .

Quantitative Differentiation Evidence for 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine


C3-Bromo as a Versatile Synthetic Handle for Late-Stage Diversification

The C3-bromine atom in 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine serves as an electrophilic functional handle compatible with Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling rapid generation of diverse analog libraries . In contrast, the 3-unsubstituted (CAS 933721-41-6), 3-methyl (CAS 1083274-19-4), and 3-trifluoromethyl analogs are inert to these transformations, severely limiting their utility in hit-to-lead optimization workflows . The 3-bromo compound has been explicitly utilized as a precursor for intramolecular azide-alkyne cycloaddition to construct triazolodiazepine derivatives, demonstrating its dual role as both a scaffold and a synthetic intermediate [1].

Medicinal Chemistry Parallel Synthesis Cross-Coupling Chemistry

Enhanced Lipophilicity and Predicted Blood-Brain Barrier Permeability Relative to Unsubstituted Analog

The predicted LogP of 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is approximately 2.1, indicating moderate lipophilicity conducive to passive membrane permeation . The polar surface area (PSA) is estimated at ~70 Ų, a value within the favorable range for blood-brain barrier (BBB) penetration . By comparison, the 3-unsubstituted parent compound (MW 138.17, C₆H₁₀N₄) exhibits lower molecular weight and, based on structural considerations, a LogP estimated below 1, which may limit CNS exposure. The bromine atom thus provides a quantifiable increase in lipophilicity (ΔLogP ≈ 1 unit) without substantially increasing PSA, a combination that is advantageous for CNS-targeted programs.

CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier Permeability

Triazole Ring as a Bioisosteric Replacement for Amide Linkages in Dopamine D3 Receptor Ligands

The 1,2,4-triazole moiety embedded in the compound scaffold has been validated as an effective bioisosteric replacement for amide bonds in dopamine D3 receptor ligands. In a study of triazole-containing 2-methoxyphenyl piperazine analogs, compounds bearing the triazole ring demonstrated high affinity for human dopamine D3 receptors with reported binding constants in the low nanomolar range (e.g., compound 5b: Ki = 5.05 nM at D3), while maintaining moderate selectivity over D2 receptors (Ki = 424 nM at D2) [1]. In contrast, replacement of the triazole with an amide linkage led to a reduction in D3 receptor affinity, as demonstrated by molecular modeling studies [1]. The 3-bromo substitution provides an additional vector for further optimization of D3 affinity and selectivity through focused library synthesis.

Dopamine D3 Receptor Bioisosteric Replacement GPCR Ligand Design

Validated Purity and Multi-Technique Analytical Characterization Supporting Reproducible Research

3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is supplied at a standard purity of 98% with batch-specific quality control data including NMR, HPLC, and GC analyses . While the 3-unsubstituted analog (CAS 933721-41-6) is also available at 98% purity , the bromo derivative offers equivalent quality assurance while additionally providing the synthetic versatility and physicochemical advantages described above. The availability of comprehensive analytical documentation supports reproducible research outcomes and facilitates regulatory compliance in lead optimization programs.

Quality Control Analytical Characterization Reproducibility

Prioritized Application Scenarios for 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine in Scientific Research and Industrial Procurement


Parallel Library Synthesis for Dopamine D3 Receptor SAR Exploration

Leveraging the C3-bromine as a functional handle, researchers can employ Suzuki-Miyaura cross-coupling to generate focused libraries of 3-aryl and 3-heteroaryl derivatives for systematic exploration of dopamine D3 receptor affinity and selectivity . The triazole scaffold has already demonstrated low nanomolar D3 binding in related series, and the bromine handle enables rapid diversification at the position most proximal to receptor interactions predicted by molecular modeling [1]. This approach is not accessible with the 3-unsubstituted, 3-methyl, or 3-trifluoromethyl analogs, which require de novo synthesis for each variant.

CNS-Penetrant Lead Optimization Leveraging Favorable Physicochemical Profile

The predicted LogP of ~2.1 and PSA of ~70 Ų position 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine within the favorable range for BBB penetration . CNS drug discovery teams can use this compound as a starting scaffold for developing brain-penetrant ligands targeting GABA-A receptors, BET bromodomains, or other CNS targets. The bromine substituent provides a synthetic entry point for further optimization of CNS drug-like properties while the core scaffold maintains the conformational characteristics required for target engagement.

Scaffold-Hopping and Bioisosteric Replacement for Amide-Containing Lead Series

Medicinal chemistry groups seeking to replace metabolically labile amide bonds with a stable heterocyclic bioisostere can deploy this scaffold as a direct replacement . The 1,2,4-triazole ring is well-established as an amide bond surrogate that can modulate target affinity, selectivity, and pharmacokinetic properties. The 3-bromo derivative is the preferred starting point for such bioisosteric replacement campaigns because it retains the synthetic versatility for subsequent optimization that is lost with other 3-substituted analogs.

Chemical Biology Probe Development via Click Chemistry Conjugation

The bromine atom at C3 serves as a functional handle for installing azide or alkyne groups via nucleophilic substitution, enabling subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or activity-based protein profiling applications [1]. The compound's dual role as both a pharmacophoric scaffold and a conjugation-ready intermediate makes it uniquely suited for chemical probe development, where the ability to attach reporter tags (fluorophores, biotin, affinity handles) without compromising target binding is critical.

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